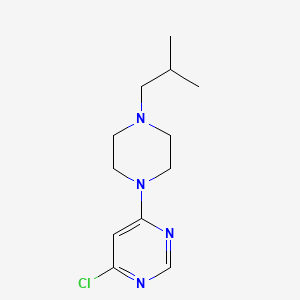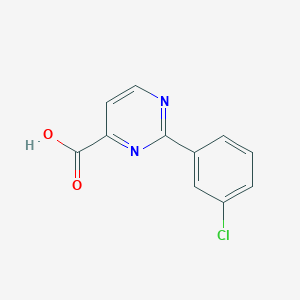![molecular formula C18H18FNO3S B1468045 5-(2-环丙基-1-(2-氟苯基)-2-氧代乙基)-7a-羟基-5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮 CAS No. 947502-66-1](/img/structure/B1468045.png)
5-(2-环丙基-1-(2-氟苯基)-2-氧代乙基)-7a-羟基-5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮
描述
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
心血管研究
该化合物可以作为可溶性鸟苷酸环化酶 (sGC) 的激活剂,sGC 是一氧化氮 (NO) 的受体,在心血管系统中起着至关重要的作用 。通过刺激 sGC,它可以帮助研究血压调节和开发治疗高血压等疾病的药物。
血液学
该化合物抑制血小板聚集的能力在凝血和止血研究中具有价值 。它可以用来探索新的抗凝血药物,这些药物可以预防血栓形成,而不会带来当前疗法相关的出血风险。
血管生物学
它的血管扩张作用使其成为研究血管和血管扩张机制的有用工具 。这有助于了解和治疗各种血管疾病,包括动脉粥样硬化和周围动脉疾病。
药理学
该化合物在激活 sGC 的同时不抑制磷酸二酯酶的选择性在药理学中特别令人感兴趣 。它提供了一个独特的机会来研究与 cGMP 水平相关的药物相互作用和副作用,而不会受到磷酸二酯酶抑制的混杂影响。
肿瘤学
属性
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-14-4-2-1-3-13(14)16(17(22)11-5-6-11)20-8-7-18(23)12(10-20)9-15(21)24-18/h1-4,9,11,16,23H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANBBNBMKFHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4(C(=CC(=O)S4)C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947502-66-1 | |
| Record name | Desacetyl hydroxyprasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947502661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESACETYL HYDROXYPRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ1QGJ5J3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one in the context of prasugrel hydrochloride tablets?
A1: This compound, referred to as "impurity 2" in the research article [], is a degradation product of prasugrel hydrochloride. It forms specifically during neutral hydrolysis in the presence of magnesium stearate, a common pharmaceutical excipient. [] The identification and characterization of this impurity are crucial for several reasons:
Q2: How was 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one characterized in the study?
A2: The researchers employed a combination of analytical techniques to elucidate the structure of this impurity:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method was crucial for separating the impurity from other components in the degraded sample and determining its mass-to-charge ratio, providing valuable clues about its structure. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided detailed information about the connectivity and arrangement of atoms within the molecule, ultimately confirming the proposed structure of the impurity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl[(2,2-dimethylcyclopropyl)methyl]amine](/img/structure/B1467967.png)
![2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine](/img/structure/B1467970.png)
![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)
amine](/img/structure/B1467974.png)


![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
